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molecular formula C10H13ClN2O2 B8404725 5-chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid

5-chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8404725
M. Wt: 228.67 g/mol
InChI Key: UVZGJMGVWZTBPZ-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

5-Chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.969 g, 7.67 mmol) was dissolved in methanol (11.5 mL). Lithium hydroxide (0.250 g; 10.44 mmol) and water (11.5 mL) were added. The mixture was heated at 80-85° C. for 1.5 hours, cooled to room temperature and concentrated in vacuo to remove the methanol. The residue was diluted with tetrahydrofuran and concentrated again to ensure complete removal of the methanol. This residue was then diluted with water and acidified with 6N HCl (1.80 mL) to pH 2-2.5. The solid which precipitated out of solution was collected by filtration, washed with water and dried under reduced pressure at 100° C. to give 5-chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid (1.676 g, 96%) which was used without further purification. Mass spectrum: m/z: 229.0 (M+H)
Name
5-Chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
1.969 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[C:10]=1[Cl:11])=[O:5])C.[OH-].[Li+].O>CO>[Cl:11][C:10]1[N:9]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
5-Chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
1.969 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1Cl)C1CCCCC1
Name
Quantity
11.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
11.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the methanol
ADDITION
Type
ADDITION
Details
The residue was diluted with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
removal of the methanol
ADDITION
Type
ADDITION
Details
This residue was then diluted with water
CUSTOM
Type
CUSTOM
Details
The solid which precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 100° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NN1C1CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.676 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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